

Thermodynamic Properties of 2,5-Dihydrofuran: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,5-Dihydrofuran

Cat. No.: B041785

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of **2,5-Dihydrofuran**, a heterocyclic organic compound of interest in various chemical and pharmaceutical research domains. This document collates critically evaluated data, details relevant experimental methodologies, and presents a visualization of a key synthetic pathway.

Core Thermodynamic Data

The following tables summarize the key thermodynamic properties of **2,5-Dihydrofuran**. These values have been compiled from various reputable sources, including the National Institute of Standards and Technology (NIST) and other peer-reviewed scientific literature.

Table 1: Standard Molar Enthalpy and Gibbs Free Energy of Formation

Property	State	Value	Units	Source(s)
Standard Molar Enthalpy of Formation ($\Delta_f H^\circ$)	Gas	-63 ± 4	kJ/mol	[1]
Standard Molar Gibbs Free Energy of Formation ($\Delta_f G^\circ$)	Gas	-29.10	kJ/mol	Cheméo

Table 2: Molar Heat Capacity (Cp) at Constant Pressure (Ideal Gas)

Temperature (K)	Molar Heat Capacity (J/mol·K)	Source(s)
200	51.31	[2]
298.15	73.21 ± 0.11	[2]
300	73.68	[2]
400	99.17	[2]
500	121.86	[2]
600	140.66	[2]
700	156.12	[2]
800	168.98	[2]
900	179.78	[2]
1000	188.91	[2]

Table 3: Molar Entropy (S°) (Ideal Gas)

Temperature (K)	Pressure (bar)	Molar Entropy (J/mol·K)	Source(s)
298.15	1	284.4 ± 2.8	NIST WebBook

Table 4: Other Physical and Thermodynamic Properties

Property	Value	Units	Source(s)
Molecular Weight	70.09	g/mol	Cheméo
Boiling Point (at 1 atm)	67	°C	Sigma-Aldrich
Melting Point	-86	°C	Wikipedia
Density (at 25°C)	0.927	g/mL	Sigma-Aldrich
Enthalpy of Vaporization ($\Delta_{\text{vap}}H^\circ$)	29.87	kJ/mol	Cheméo
Enthalpy of Fusion ($\Delta_{\text{fus}}H^\circ$)	8.18	kJ/mol	Cheméo

Experimental Protocols

The determination of the thermodynamic properties of a volatile organic compound like **2,5-Dihydrofuran** requires precise experimental techniques. Below are detailed methodologies adapted from standard procedures for the key experiments.

Determination of Enthalpy of Combustion via Bomb Calorimetry

The standard enthalpy of formation of **2,5-Dihydrofuran** is typically derived from its enthalpy of combustion, measured using a bomb calorimeter.

Objective: To measure the heat released during the complete combustion of a known mass of **2,5-Dihydrofuran**.

Apparatus:

- Parr-type isoperibol bomb calorimeter
- Stainless steel bomb with a volumetric capacity of approximately 350 cm³
- Platinum crucible

- Ignition system with a platinum fuse wire
- High-precision thermometer (resolution of ± 0.001 K)
- Oxygen cylinder with a pressure regulator
- Analytical balance (readability ± 0.01 mg)
- System for purifying the sample (e.g., fractional distillation)

Procedure:

- **Sample Preparation:** A sample of **2,5-Dihydrofuran** of high purity ($>99.9\%$) is obtained, typically purified by fractional distillation. Due to its volatility, the liquid sample is encapsulated in a sealed, thin-walled glass ampoule or a gelatin capsule of known mass and heat of combustion.
- **Bomb Charging:** An accurately weighed sample (approximately 0.5-0.8 g) is placed in the platinum crucible. A known length of platinum fuse wire is connected to the electrodes of the bomb head, with the wire positioned to ensure ignition of the sample. A small, known amount of distilled water (typically 1 mL) is added to the bottom of the bomb to ensure that all water formed during combustion is in the liquid state.
- **Assembly and Pressurization:** The bomb is carefully sealed and flushed with oxygen to remove air. It is then filled with high-purity oxygen to a pressure of approximately 30 atm.
- **Calorimeter Setup:** The bomb is submerged in a known mass of distilled water in the calorimeter bucket. The calorimeter is assembled, and the stirrer is activated to ensure a uniform water temperature.
- **Temperature Equilibration:** The system is allowed to reach thermal equilibrium. The temperature is recorded at regular intervals (e.g., every minute) for a period before ignition to establish a baseline.
- **Ignition and Data Acquisition:** The sample is ignited by passing a current through the fuse wire. The temperature of the water is recorded at short intervals (e.g., every 30 seconds) until it reaches a maximum and then begins to cool.

- **Post-Combustion Analysis:** After the experiment, the bomb is depressurized, and the interior is inspected for any signs of incomplete combustion (e.g., soot). The residual fuse wire is measured to determine the amount that burned. The liquid in the bomb is collected and titrated to determine the amount of nitric acid formed from residual nitrogen in the bomb.
- **Calculation:** The heat capacity of the calorimeter is determined by combusting a standard substance with a known heat of combustion, such as benzoic acid. The heat of combustion of **2,5-Dihydrofuran** is then calculated from the corrected temperature rise, the heat capacity of the calorimeter, and corrections for the heat of ignition and the formation of nitric acid.

Determination of Heat Capacity (Gas Phase) via Fourier Transform Infrared (FTIR) Spectroscopy

The ideal gas heat capacity of **2,5-Dihydrofuran** can be determined from its vibrational frequencies, which are measured using FTIR spectroscopy.

Objective: To obtain the infrared spectrum of gaseous **2,5-Dihydrofuran** and calculate its heat capacity from the fundamental vibrational frequencies.

Apparatus:

- High-resolution Fourier Transform Infrared (FTIR) spectrometer
- Gas cell with a long path length (e.g., 10 cm) and appropriate window material (e.g., KBr)
- Vacuum line for evacuating the gas cell
- Temperature-controlled sample holder
- Data acquisition and analysis software

Procedure:

- **Sample Preparation:** A small amount of liquid **2,5-Dihydrofuran** is placed in a sample holder connected to the gas cell and vacuum line. The sample is degassed by several freeze-pump-thaw cycles to remove any dissolved air.

- **Background Spectrum:** The gas cell is evacuated to a high vacuum, and a background spectrum is recorded.
- **Sample Spectrum:** A small amount of **2,5-Dihydrofuran** vapor is introduced into the gas cell to a desired pressure. The spectrum of the gaseous sample is then recorded over a range of temperatures.
- **Spectral Analysis:** The recorded infrared spectrum is analyzed to identify the fundamental vibrational frequencies of the **2,5-Dihydrofuran** molecule.
- **Calculation of Heat Capacity:** The ideal gas heat capacity (C_p) is calculated using statistical mechanics. The total heat capacity is the sum of the translational, rotational, and vibrational contributions. The vibrational contribution is calculated from the measured vibrational frequencies using the Einstein function.

Determination of Vapor Pressure via the Static Method

The vapor pressure of **2,5-Dihydrofuran** as a function of temperature can be determined using the static method.

Objective: To measure the equilibrium vapor pressure of liquid **2,5-Dihydrofuran** at various temperatures.

Apparatus:

- A thermostatted sample cell connected to a high-precision pressure transducer (e.g., a capacitance manometer).
- A vacuum system capable of evacuating the apparatus to a pressure below 10^{-5} Pa.
- A constant temperature bath with a stability of ± 0.01 K.
- A high-purity sample of **2,5-Dihydrofuran**.

Procedure:

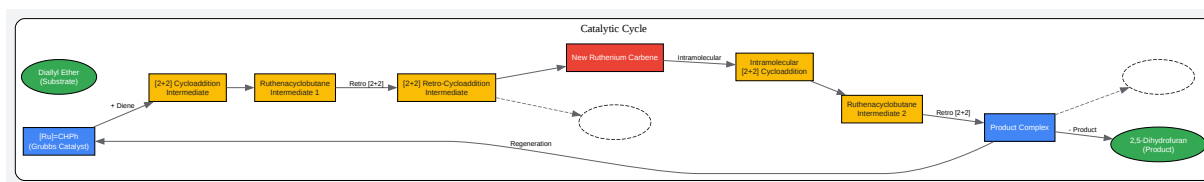
- **Sample Degassing:** A sample of **2,5-Dihydrofuran** is introduced into the sample cell. The sample is thoroughly degassed to remove any dissolved volatile impurities. This is typically

achieved by repeated freeze-pump-thaw cycles.

- **Measurement:** The degassed sample is brought to the desired temperature in the constant temperature bath. The system is allowed to reach thermal and phase equilibrium.
- **Data Recording:** Once the pressure reading stabilizes, the equilibrium vapor pressure and the corresponding temperature are recorded.
- **Temperature Variation:** The temperature of the bath is then changed to the next desired value, and the measurement process is repeated to obtain a series of vapor pressure-temperature data points.
- **Data Analysis:** The obtained data can be fitted to a suitable vapor pressure equation, such as the Antoine or Clausius-Clapeyron equation, to determine the enthalpy of vaporization.

Visualization of a Key Synthetic Pathway

A common and efficient method for the synthesis of **2,5-Dihydrofuran** and its derivatives is through ring-closing metathesis (RCM) of a diene, catalyzed by a ruthenium-based complex such as a Grubbs catalyst. The following diagram illustrates the catalytic cycle for this reaction.



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- To cite this document: BenchChem. [Thermodynamic Properties of 2,5-Dihydrofuran: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b041785#thermodynamic-properties-of-2-5-dihydrofuran>]

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